4-Chlorobut-2-yn-1-amine hydrochloride is a highly reactive, bifunctional C4 building block characterized by a linear alkyne core flanked by a protected primary amine and an electrophilic propargylic chloride. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing rigid, linear linkers in complex pharmacophores, including kinesin HSET (KIFC1) inhibitors and 15-Lipoxygenase-1 antagonists [1]. Procuring this compound as a hydrochloride salt is an absolute necessity rather than a mere preference, as the salt form completely protonates the amine, neutralizing its nucleophilicity and preventing the catastrophic self-polymerization that plagues the free base form. This ensures a shelf-stable, weighable solid that integrates seamlessly into mainstream laboratory and manufacturing workflows.
Attempting to substitute 4-chlorobut-2-yn-1-amine hydrochloride with generic alternatives like 1,4-dichloro-2-butyne or propargylamine introduces severe process inefficiencies and yield penalties. Utilizing symmetric 1,4-dichloro-2-butyne forces the buyer to perform a statistically challenging mono-amination, which inevitably produces complex mixtures of unreacted starting material, the desired mono-adduct, and over-alkylated diamines, drastically reducing the effective yield and requiring laborious chromatographic separation [1]. Conversely, substituting with a shorter terminal alkyne like propargylamine eliminates the terminal electrophilic chloride, forcing chemists to add multiple synthetic steps—such as protection, chain extension, and leaving-group installation—to achieve the same bifunctional C4 connectivity. Furthermore, attempting to procure or handle the free base form of 4-chlorobut-2-yn-1-amine results in rapid, uncontrollable self-alkylation, rendering the material useless for precise stoichiometric reactions.
The free base of 4-chlorobut-2-yn-1-amine is inherently unstable due to the simultaneous presence of a nucleophilic primary amine and an electrophilic propargylic chloride, which rapidly undergo intermolecular self-alkylation. By procuring the hydrochloride salt, the amine is fully protonated, neutralizing its nucleophilicity. This allows the compound to be stored as a stable, weighable solid at 0-8 °C with ≥98% purity retention over extended periods, whereas the free base degrades almost immediately upon isolation .
| Evidence Dimension | Storage stability and purity retention |
| Target Compound Data | 4-chlorobut-2-yn-1-amine HCl retains ≥98% purity under standard cold storage (0-8 °C) |
| Comparator Or Baseline | 4-chlorobut-2-yn-1-amine (free base) undergoes rapid, uncontrollable self-polymerization upon isolation |
| Quantified Difference | Complete prevention of degradation vs. near-total loss of monomeric material |
| Conditions | Standard laboratory isolation and cold storage |
Procurement of the HCl salt is mandatory for practical handling, as the free base cannot be reliably shipped, stored, or weighed without catastrophic yield loss.
When synthesizing asymmetric 2-butynyl linkers, buyers might consider mono-aminating the cheaper, symmetric 1,4-dichloro-2-butyne. However, this reaction is statistically difficult to control, typically yielding a complex mixture of unreacted starting material, the desired mono-amine, and over-alkylated 1,4-diaminobut-2-yne. This statistical penalty often caps the isolated yield of the mono-adduct at <50% after difficult chromatography [1]. Procuring pre-formed 4-chlorobut-2-yn-1-amine HCl guarantees a 1:1 functional ratio, bypassing the statistical yield penalty entirely and eliminating a major purification bottleneck.
| Evidence Dimension | Effective yield of asymmetric mono-aminated C4 linker |
| Target Compound Data | 100% pre-formed asymmetric precursor ready for direct coupling |
| Comparator Or Baseline | 1,4-dichloro-2-butyne mono-amination typically yields <50% desired product due to over-alkylation |
| Quantified Difference | >50% increase in effective intermediate yield and elimination of one separation step |
| Conditions | Standard nucleophilic substitution/amination conditions |
Purchasing the pre-differentiated bifunctional building block significantly reduces downstream processing time and raw material waste in complex syntheses.
Propargylamine is a common benchmark alkyne, but it lacks a terminal leaving group for further chain extension. In the development of targeted therapeutics like HSET (KIFC1) inhibitors, researchers require a 4-carbon linker to bridge pharmacophores. Using 4-chlorobut-2-yn-1-amine HCl provides an immediate electrophilic propargylic chloride for direct SN2 coupling (e.g., with thiophenes or amines) in a single step with yields often exceeding 75% [1]. Substituting with propargylamine would require multi-step homologation (e.g., protection, formaldehyde condensation, and chlorination) to achieve the same connectivity.
| Evidence Dimension | Number of synthetic steps to achieve a bifunctional C4-linked intermediate |
| Target Compound Data | 1 step (direct SN2 displacement of the chloride) |
| Comparator Or Baseline | Propargylamine requires ≥3 steps (alkyne activation, chain extension, leaving group installation) |
| Quantified Difference | Reduction of 2-3 synthetic steps |
| Conditions | Convergent synthesis of targeted enzyme inhibitors |
For medicinal chemistry and scale-up, minimizing step count directly translates to lower procurement costs for auxiliary reagents and higher overall throughput.
4-Chlorobut-2-yn-1-amine HCl provides a rigid, linear 2-butynyl linker that bridges the thiazole core and reporter groups (such as trans-cyclooctene for click chemistry). Directly following from its step-economy advantages over propargylamine, its pre-installed chloride allows for rapid, high-yield attachment to the core scaffold without the need for multi-step alkyne homologation [1].
This compound is utilized for constructing N-(4-substituted-but-2-ynyl) carboxamides via direct alkylation. Because it bypasses the statistical yield penalties of symmetric di-halides, the pre-formed propargylic chloride enables rapid, high-yield diversification of the terminal pharmacophore through simple nucleophilic displacement, streamlining structure-activity relationship (SAR) campaigns [2].
Selected over symmetric alkynes (like 1,4-dichloro-2-butyne) when researchers need to independently functionalize both sides of the alkyne. The pre-differentiated amine and chloride groups ensure high-fidelity, stepwise functionalization without statistical mixtures, directly leveraging the compound's protected asymmetric stability [1].
Irritant;Environmental Hazard